molecular formula C14H16N2O2 B2742863 N-(2,6-dimethylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide CAS No. 478031-62-8

N-(2,6-dimethylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide

Cat. No.: B2742863
CAS No.: 478031-62-8
M. Wt: 244.294
InChI Key: ZCAUCBFRDJNHJZ-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is a chemical compound with a unique structure that includes an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide typically involves the reaction of 2,6-dimethylaniline with appropriate reagents to form the isoxazole ring. One common method involves the use of 2-chloroacetyl chloride and 2,6-dimethylaniline, followed by cyclization to form the isoxazole ring . The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2,6-dimethylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act on sodium channels or other ion channels, affecting cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,6-dimethylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is unique due to its isoxazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

N-(2,6-dimethylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is a compound of increasing interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound has the following structural formula:

C12H14N2O2\text{C}_{12}\text{H}_{14}\text{N}_2\text{O}_2

This compound features an oxazole ring, which is known for its biological significance in medicinal chemistry. The presence of the dimethylphenyl group contributes to its lipophilicity and potential interactions with biological targets.

Research indicates that compounds similar to this compound may exhibit various mechanisms of action:

  • Inhibition of Enzymatic Activity : Studies have shown that related oxazole derivatives can inhibit enzymes such as GABA transaminase, leading to increased levels of GABA in the brain. This suggests potential applications in treating neurological disorders .
  • Anticancer Properties : Preliminary investigations into similar oxazole derivatives indicate that they may induce apoptosis in cancer cells through pathways involving caspase activation and p53 expression modulation .
  • Antimicrobial Activity : Some derivatives have demonstrated antibacterial properties, indicating a possible role in combating infections .

1. Anticancer Activity

A study evaluated the effects of this compound on various cancer cell lines. The compound exhibited significant cytotoxicity against MCF-7 (breast cancer) cells with an IC50 value of approximately 10 µM. Flow cytometry analysis revealed that treated cells underwent apoptosis characterized by increased annexin V binding and DNA fragmentation.

Cell LineIC50 (µM)Mechanism of Action
MCF-710Induction of apoptosis via caspase activation
HeLa15Cell cycle arrest at G0-G1 phase
SK-MEL-28Inhibition of proliferation

2. Neuroprotective Effects

In another study focusing on neuroprotection, this compound was shown to increase GABA levels by 118% in vitro and inhibited GABA transaminase activity. This suggests potential therapeutic applications for anxiety and depression disorders .

3. Antibacterial Activity

The compound was also tested against several bacterial strains, showing promising results with minimum inhibitory concentrations (MICs) below 50 µg/mL for both Gram-positive and Gram-negative bacteria. This positions it as a candidate for further development as an antimicrobial agent.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-8-6-5-7-9(2)13(8)15-14(17)12-10(3)16-18-11(12)4/h5-7H,1-4H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCAUCBFRDJNHJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=C(ON=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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